molecular formula C11H7Cl2NO3 B13749872 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid

6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid

Cat. No.: B13749872
M. Wt: 272.08 g/mol
InChI Key: VRKXOODPQPOVSI-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid is a unique chemical compound with the molecular formula C10H5Cl2NO3. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. It is characterized by the presence of two chlorine atoms at positions 6 and 8, a hydroxyl group at position 3, a methyl group at position 2, and a carboxylic acid group at position 4 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid typically involves the reaction of halo acetone with salts of isatin acids in the presence of alkaline earth hydroxides

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace chlorine atoms in the presence of a base.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Uniqueness: 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid is unique due to the presence of chlorine atoms at positions 6 and 8, which significantly influence its chemical reactivity and biological activity. This compound’s specific functional groups make it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

6,8-dichloro-3-hydroxy-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO3/c1-4-10(15)8(11(16)17)6-2-5(12)3-7(13)9(6)14-4/h2-3,15H,1H3,(H,16,17)

InChI Key

VRKXOODPQPOVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=C(C2=N1)Cl)Cl)C(=O)O)O

Origin of Product

United States

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